molecular formula C18H30S3 B14312182 1,3,5-Tris(butylsulfanyl)benzene CAS No. 109970-51-6

1,3,5-Tris(butylsulfanyl)benzene

Cat. No.: B14312182
CAS No.: 109970-51-6
M. Wt: 342.6 g/mol
InChI Key: PODVEWSPNJQIEA-UHFFFAOYSA-N
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Description

1,3,5-Tris(butylsulfanyl)benzene is an organic compound characterized by a benzene ring substituted with three butylsulfanyl groups at the 1, 3, and 5 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,5-Tris(butylsulfanyl)benzene typically involves the reaction of 1,3,5-tribromobenzene with butylthiol in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an inert solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) under reflux conditions. The general reaction scheme is as follows:

C6H3(Br)3+3C4H9SHC6H3(SC4H9)3+3HBr\text{C}_6\text{H}_3(\text{Br})_3 + 3 \text{C}_4\text{H}_9\text{SH} \rightarrow \text{C}_6\text{H}_3(\text{SC}_4\text{H}_9)_3 + 3 \text{HBr} C6​H3​(Br)3​+3C4​H9​SH→C6​H3​(SC4​H9​)3​+3HBr

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and employing efficient purification techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

Types of Reactions

1,3,5-Tris(butylsulfanyl)benzene can undergo various chemical reactions, including:

    Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) in an organic solvent like dichloromethane (DCM).

    Substitution: Nitration can be carried out using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄).

Major Products

    Oxidation: The major products are 1,3,5-Tris(butylsulfinyl)benzene or 1,3,5-Tris(butylsulfonyl)benzene, depending on the extent of oxidation.

    Substitution: Products include nitro- or halogen-substituted derivatives of this compound.

Scientific Research Applications

1,3,5-Tris(butylsulfanyl)benzene has several applications in scientific research:

    Materials Science:

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Catalysis: It can be employed as a ligand in transition metal catalysis, facilitating various organic transformations.

Mechanism of Action

The mechanism of action of 1,3,5-Tris(butylsulfanyl)benzene in its applications is primarily based on its ability to donate or accept electrons through the sulfanyl groups. This electron-donating property can stabilize transition states in catalytic reactions or enhance the reactivity of the benzene ring in electrophilic aromatic substitution reactions.

Comparison with Similar Compounds

Similar Compounds

  • 1,3,5-Tris(tert-butylsulfanyl)benzene
  • 1,3,5-Tris(methylsulfanyl)benzene
  • 1,3,5-Tris(phenylsulfanyl)benzene

Uniqueness

1,3,5-Tris(butylsulfanyl)benzene is unique due to the presence of butylsulfanyl groups, which provide a balance between steric bulk and electron-donating ability. This makes it particularly useful in applications where moderate steric hindrance and strong electron-donating properties are desired.

Properties

CAS No.

109970-51-6

Molecular Formula

C18H30S3

Molecular Weight

342.6 g/mol

IUPAC Name

1,3,5-tris(butylsulfanyl)benzene

InChI

InChI=1S/C18H30S3/c1-4-7-10-19-16-13-17(20-11-8-5-2)15-18(14-16)21-12-9-6-3/h13-15H,4-12H2,1-3H3

InChI Key

PODVEWSPNJQIEA-UHFFFAOYSA-N

Canonical SMILES

CCCCSC1=CC(=CC(=C1)SCCCC)SCCCC

Origin of Product

United States

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